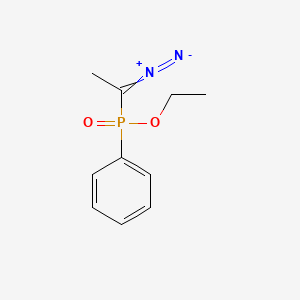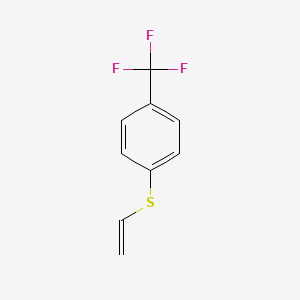
1-(Ethenylsulfanyl)-4-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethenylsulfanyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of an ethenylsulfanyl group and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields of research and industry .
Méthodes De Préparation
The synthesis of 1-(ethenylsulfanyl)-4-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-(trifluoromethyl)benzene with ethenylsulfanyl chloride under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the substitution . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(Ethenylsulfanyl)-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The ethenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the ethenyl group, using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Ethenylsulfanyl)-4-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorinated groups.
Biology: The compound’s unique chemical properties make it useful in the development of bioactive molecules and pharmaceuticals.
Medicine: It is investigated for its potential use in drug design and development, particularly in the creation of compounds with improved pharmacokinetic properties.
Mécanisme D'action
The mechanism by which 1-(ethenylsulfanyl)-4-(trifluoromethyl)benzene exerts its effects is primarily through its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can influence the compound’s binding affinity and specificity for its molecular targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(Ethenylsulfanyl)-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-(Ethenylsulfanyl)-4-(fluoromethyl)benzene: This compound has a single fluorine atom instead of a trifluoromethyl group, resulting in different chemical and physical properties.
1-(Ethenylsulfanyl)-4-(chloromethyl)benzene: The presence of a chloromethyl group instead of a trifluoromethyl group can significantly alter the compound’s reactivity and applications.
1-(Ethenylsulfanyl)-4-(bromomethyl)benzene:
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct chemical properties that are valuable in various research and industrial applications.
Propriétés
Numéro CAS |
64287-55-4 |
|---|---|
Formule moléculaire |
C9H7F3S |
Poids moléculaire |
204.21 g/mol |
Nom IUPAC |
1-ethenylsulfanyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H7F3S/c1-2-13-8-5-3-7(4-6-8)9(10,11)12/h2-6H,1H2 |
Clé InChI |
XSABJVHLIFYKPA-UHFFFAOYSA-N |
SMILES canonique |
C=CSC1=CC=C(C=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate](/img/structure/B14506146.png)
![Ethyl {[2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetate](/img/structure/B14506152.png)
![{[2-(Benzenesulfinyl)ethoxy]methyl}benzene](/img/structure/B14506157.png)
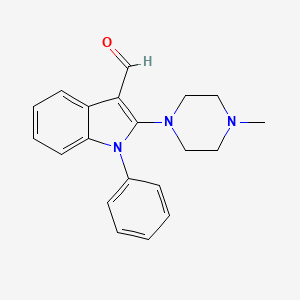
![1-(Azepan-1-yl)-2-{4-[(hydroxyimino)methyl]phenoxy}ethan-1-one](/img/structure/B14506168.png)
![1-Butyl-4-iodobicyclo[2.2.1]heptane](/img/structure/B14506174.png)
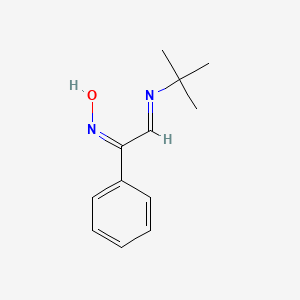
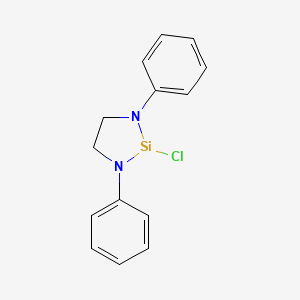

![6-Methyl-1-(4-methylpent-3-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14506186.png)

![(2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B14506215.png)
